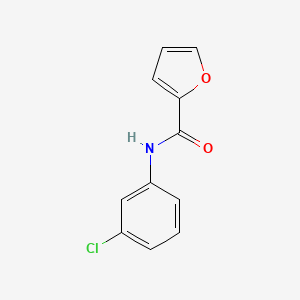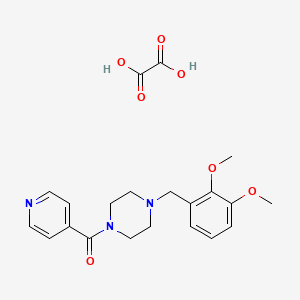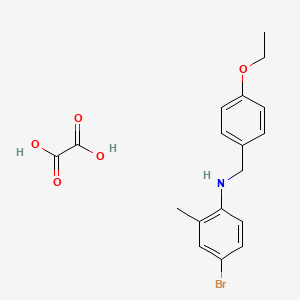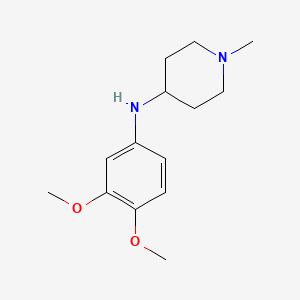
N-(3-chlorophenyl)-2-furamide
Descripción general
Descripción
N-(3-chlorophenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of furamidines. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and molecular biology. Furamidine is a promising compound due to its unique chemical structure, which makes it an attractive candidate for the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of furamidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis in parasites. Furamidine has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and cell division in parasites.
Biochemical and Physiological Effects:
Furamidine has been shown to exhibit a range of biochemical and physiological effects in parasites. It has been shown to inhibit the growth and replication of parasites, leading to their eventual death. Furamidine has also been shown to modulate the immune response in infected hosts, leading to the suppression of inflammation and the promotion of healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furamidine has several advantages as a research tool, including its potent antiparasitic activity, its unique chemical structure, and its potential for the development of novel therapeutic agents. However, there are also several limitations to its use in lab experiments, including its complex synthesis process, its potential toxicity, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of furamidine. One potential direction is the development of furamidine-based drugs for the treatment of parasitic infections. Another potential direction is the exploration of furamidine's potential applications in other scientific research fields, such as molecular biology and pharmacology. Additionally, further research is needed to fully understand the mechanism of action of furamidine and its potential side effects.
Métodos De Síntesis
Furamidine can be synthesized through a multistep process involving the reaction of 3-chloroaniline and furfural. The reaction is carried out in the presence of a catalyst and a suitable solvent. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The synthesis of furamidine is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
Furamidine has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of furamidine is in the field of medicinal chemistry, where it has been shown to exhibit potent antiparasitic activity against various protozoan parasites, including Trypanosoma brucei and Leishmania donovani.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIOIIKCASZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942106 | |
| Record name | N-(3-Chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2008-49-3 | |
| Record name | NSC136405 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B5100215.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5100234.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)
![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)

![3',6'-di-1H-triaziren-1-yl-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5100285.png)
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5100293.png)

![3,5-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5100305.png)
![N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5100318.png)
